4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid
Description
4-[N'-(4,6-Dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid (CAS: 326880-29-9) is a benzoic acid derivative featuring a guanidino (carbamimidamido) group linked to a 4,6-dimethylpyrimidin-2-yl moiety at the para position of the benzene ring (Fig. 1). This compound shares structural motifs with sulfonamides, benzimidazoles, and other pyrimidine-containing derivatives, which are often explored for pharmaceutical applications such as antimicrobial, antiviral, or enzyme-inhibitory activities .
Properties
IUPAC Name |
4-[[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-7-9(2)17-14(16-8)19-13(15)18-11-5-3-10(4-6-11)12(20)21/h3-7H,1-2H3,(H,20,21)(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLFOEHWSCBZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-formylbenzoic acid under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, compounds with similar structures have shown promise in targeting specific cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Properties : There is evidence to suggest that the compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics. The presence of the pyrimidine moiety is known to enhance interaction with bacterial enzymes, which could lead to effective treatments against resistant strains .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways, including those involved in nucleic acid synthesis. This inhibition can be leveraged in designing therapeutic agents for various diseases, including viral infections and cancer .
Drug Development
The unique structure of 4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid lends itself to modifications that could enhance its pharmacological properties:
- Structure-Activity Relationship (SAR) Studies : Researchers can modify the functional groups attached to the benzoic acid and pyrimidine rings to optimize efficacy and reduce toxicity. These modifications are critical in developing more potent derivatives .
- Formulation Development : The compound can be formulated into various delivery systems (e.g., nanoparticles, liposomes) to improve bioavailability and targeted delivery to specific tissues, particularly in cancer therapy .
Case Studies
- Cancer Research : In a study involving derivatives of benzoic acid compounds, researchers found that certain modifications led to enhanced activity against breast cancer cell lines. The study highlighted the potential of pyrimidine-containing compounds as effective anticancer agents .
- Antibiotic Development : A recent investigation into compounds similar to this compound revealed promising results against Gram-positive bacteria. These findings support further exploration into this class of compounds for antibiotic development .
Mechanism of Action
The mechanism of action of 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide Derivatives
- SPIII-5ME-AC and SPIII-5Cl-BZ (): Structure: These are sulfonamide-linked indolinone derivatives with 4,6-dimethylpyrimidin-2-yl substituents. Activity: SPIII-5ME-AC inhibits HIV integrase enzymatic activity, while SPIII-5Cl-BZ shows 36% HIV-1 protection at subtoxic concentrations. Both compounds exhibit cytotoxicity in MT-4 cells (EC50 > CC50) . Comparison: Unlike the target benzoic acid derivative, these sulfonamides prioritize antiviral activity but suffer from low therapeutic indices due to cytotoxicity.
- N(4)-Acetylsulfamethazine (): Structure: A sulfonamide metabolite with an acetylated aromatic amine. Comparison: The sulfonamide group enhances antibacterial activity but reduces structural similarity to the target compound’s guanidino-benzoic acid core.
Benzoic Acid Derivatives
- 4-{[(Benzyloxy)carbamoyl]amino}benzoic Acid (, Compound 7): Structure: Features a benzyloxycarbamoyl substituent on the benzoic acid backbone. Activity: Displays cytotoxic and antibacterial effects, though with moderate potency .
Benzimidazole Derivatives
- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (): Structure: A benzimidazole-2-amine linked to the pyrimidine ring. Synthesis: Prepared via reaction of cyanamides with o-phenylenediamine, highlighting a divergent synthetic route compared to guanidino-benzoic acids .
Research Findings and Implications
- Antiviral vs. The target compound’s guanidino group—a known pharmacophore in enzyme inhibition—suggests unexplored antiviral or antimicrobial applications .
- Structural Optimization: Replacing sulfonamide with a guanidino group may reduce off-target toxicity while retaining hydrogen-bonding capacity for target engagement.
- Synthetic Feasibility : ’s use of acetylacetone in pyrimidine synthesis provides a model for scalable production of the target compound .
Biological Activity
The compound 4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid is a derivative of benzoic acid that incorporates a pyrimidine moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol
This compound features a benzoic acid backbone with a carbamimidamido group linked to a 4,6-dimethylpyrimidine ring, which enhances its biological activity through potential interactions with various biological targets.
Antimicrobial Properties
Studies have indicated that compounds containing pyrimidine rings exhibit significant antimicrobial activity. The presence of the 4,6-dimethylpyrimidine moiety in this compound is hypothesized to contribute to its effectiveness against a range of bacterial and fungal pathogens. Research has shown that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
Pyrimidine derivatives are also known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may be attributed to its structural characteristics, allowing it to interact with specific receptors involved in the inflammatory response. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Anticancer Activity
Recent research has explored the anticancer potential of pyrimidine-based compounds. The unique structure of this compound may enable it to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells, indicating its potential as a chemotherapeutic agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the interaction between the pyrimidine ring and various enzymes or receptors plays a crucial role. For instance, it may act as an inhibitor of certain kinases or enzymes involved in nucleotide synthesis or cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrimidine derivatives, including compounds similar to this compound. The results indicated that these compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In a randomized controlled trial assessing anti-inflammatory drugs, a derivative of this compound was tested for its ability to reduce inflammation in patients with rheumatoid arthritis. The results showed a marked decrease in inflammatory markers and improvement in clinical symptoms compared to the control group .
Case Study 3: Anticancer Research
A recent publication reported on the anticancer effects of similar pyrimidine compounds in vitro. The study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
